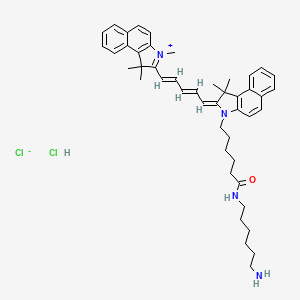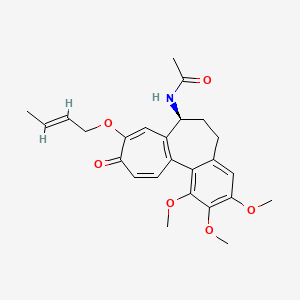
A2Aar/hdac-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of A2Aar/hdac-IN-1 involves multiple steps, including the preparation of key intermediates and their subsequent coupling. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts .
Chemical Reactions Analysis
A2Aar/hdac-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
A2Aar/hdac-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of adenosine A2A receptor and histone deacetylase.
Biology: Employed in biological assays to investigate its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications in cancer treatment due to its anticancer activity.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the adenosine A2A receptor and histone deacetylase
Mechanism of Action
A2Aar/hdac-IN-1 exerts its effects by inhibiting both the adenosine A2A receptor and histone deacetylase. The adenosine A2A receptor is involved in various physiological processes, including inflammation and immune response. By inhibiting this receptor, this compound can modulate these processes. Histone deacetylase is an enzyme that regulates gene expression by modifying histones. Inhibition of histone deacetylase leads to increased acetylation of histones, resulting in altered gene expression and potential anticancer effects .
Comparison with Similar Compounds
A2Aar/hdac-IN-1 is unique due to its dual inhibitory activity on both the adenosine A2A receptor and histone deacetylase. Similar compounds include:
Triazolotriazine derivatives: These compounds also target the adenosine A2A receptor but may have different selectivity and potency profiles.
Purine derivatives: Another class of compounds that target the adenosine A2A receptor with varying degrees of efficacy.
This compound stands out due to its balanced inhibition of both targets, making it a versatile tool for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H21N7O2 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
4-[2-[6-amino-4-(furan-2-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-N-(2-aminophenyl)benzamide |
InChI |
InChI=1S/C24H21N7O2/c25-18-4-1-2-5-19(18)28-23(32)16-9-7-15(8-10-16)11-12-31-22-17(14-27-31)21(29-24(26)30-22)20-6-3-13-33-20/h1-10,13-14H,11-12,25H2,(H,28,32)(H2,26,29,30) |
InChI Key |
BENMZDAJCRYRCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CCN3C4=NC(=NC(=C4C=N3)C5=CC=CO5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12399513.png)
![3-[(2R,5R)-4-bromo-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-3H-pyridine-2,6-dione](/img/structure/B12399516.png)
![(4R,5R,6R,7S,8R)-4,6,7,8,9-pentahydroxy-2-oxo-5-[(2,2,2-trideuterioacetyl)amino]nonanoic acid](/img/structure/B12399522.png)

![benzyl N-[1-bis(4-acetamidophenoxy)phosphoryl-2-[4-(diaminomethylideneamino)phenyl]ethyl]carbamate;hydrochloride](/img/structure/B12399532.png)

![N-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetamide](/img/structure/B12399552.png)
![[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12399557.png)
